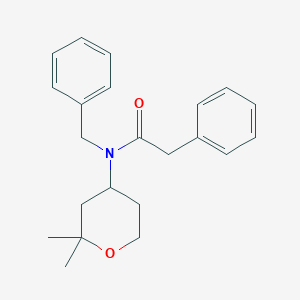
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol, also known as DMH-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMH-1 belongs to the family of small molecules that are inhibitors of the BMP (bone morphogenetic protein) signaling pathway. The BMP signaling pathway is involved in a wide range of physiological processes, including embryonic development, tissue regeneration, and bone formation. Inhibition of this pathway has been shown to have potential therapeutic applications in various diseases, including cancer and fibrosis.
Mécanisme D'action
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol inhibits the BMP signaling pathway by binding to the BMP type I receptor, preventing the activation of downstream signaling pathways. This leads to a reduction in the expression of genes involved in cell proliferation, angiogenesis, and metastasis, which are critical processes in cancer development and progression.
Biochemical and Physiological Effects:
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects have been observed in various preclinical models of cancer and have been attributed to the inhibition of the BMP signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and has a high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use. 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has low solubility in aqueous solutions, which can make it difficult to administer in cell culture or animal models. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol. One area of interest is the development of more potent and selective inhibitors of the BMP signaling pathway. Another area of interest is the investigation of the potential applications of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol in other diseases, such as fibrosis and cardiovascular disease. Additionally, the development of new delivery methods for 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol could improve its effectiveness in vivo. Overall, the study of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has the potential to lead to new therapeutic strategies for a range of diseases, particularly cancer.
Méthodes De Synthèse
The synthesis of 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the preparation of 2,3-dimethyl-5-hexyn-2,5-diol, which is then converted to the corresponding bromo derivative. The bromo derivative is then reacted with morpholine to obtain 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been extensively studied for its potential applications in scientific research, particularly in the field of cancer. The BMP signaling pathway has been shown to play a critical role in the development and progression of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer. Inhibition of this pathway has been shown to have potential therapeutic applications in these diseases. 2,3-dimethyl-6-(4-morpholinyl)-1-hexen-4-yn-3-ol has been shown to inhibit the BMP signaling pathway and has demonstrated anti-tumor effects in various preclinical models of cancer.
Propriétés
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-1-en-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h14H,1,6-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTSCHCGPAABMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)
